(S)-Ginsenoside Rh2

Description

Contextualization within Ginsenoside Research

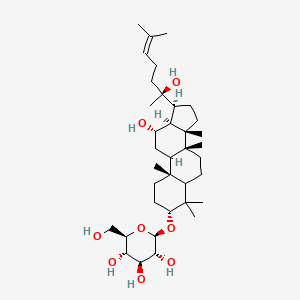

Ginsenosides (B1230088) are the primary active constituents of ginseng (Panax species) and are classified as triterpenoid (B12794562) saponins. mdpi.comebi.ac.uk These compounds are characterized by a four-ring, steroid-like structure known as a dammarane (B1241002) skeleton, to which various sugar moieties are attached. mdpi.comresearchgate.net The diversity of ginsenosides arises from the type and number of sugar groups and their attachment positions on the aglycone (the non-sugar part). mdpi.com

Ginsenosides are broadly categorized into two main groups based on their aglycone structure: the protopanaxadiol (B1677965) (PPD) group and the protopanaxatriol (B1242838) (PPT) group. mdpi.comresearchgate.net The key structural difference between these two groups is the presence of a hydroxyl group at the C-6 position in the PPT moiety, which is absent in the PPD group. researchgate.net (S)-Ginsenoside Rh2 belongs to the PPD group. mdpi.com Other minor classifications include the oleanane (B1240867) and ocotillol types. researchgate.net

The biosynthesis of ginsenosides is a complex enzymatic process. It begins with the cyclization of 2,3-oxidosqualene (B107256) to form dammarenediol-II, a reaction catalyzed by the enzyme dammarenediol-II synthase. researchgate.net This precursor then undergoes a series of modifications, including hydroxylation and glycosylation, catalyzed by enzymes like cytochrome P450s (CYP450s) and UDP-glycosyltransferases (UGTs), to produce the vast array of ginsenosides. frontiersin.orgmdpi.com this compound is considered a minor or rare ginsenoside, typically found in low concentrations in raw ginseng but can be generated in higher amounts during the heat processing of ginseng, which creates red ginseng. e-jarb.orgbenthamscience.combenthamdirect.com It can also be produced from major ginsenosides through enzymatic or acid treatment. researchgate.netresearchgate.net

Table 1: Classification of Major Ginsenoside Groups

| Group | Aglycone Structure | Key Structural Feature | Example Ginsenosides |

|---|---|---|---|

| Protopanaxadiol (PPD) | Dammarane | Lacks a hydroxyl group at C-6 | Rb1, Rc, Rd, This compound |

| Protopanaxatriol (PPT) | Dammarane | Contains a hydroxyl group at C-6 | Rg1, Re, Rf |

| Oleanane | Pentacyclic Triterpene | Oleanolic acid skeleton | Ro |

| Ocotillol | Dammarane | Five-membered epoxy ring at C-20 | F11 |

Significance as a Research Compound

This compound is a subject of extensive academic investigation due to its promising pharmacological effects observed in preclinical studies. spandidos-publications.comnih.gov Research has primarily focused on its potential applications in oncology, immunology, and neuroprotection. nih.govontosight.ai

Anticancer Research: A significant body of research highlights the anticancer properties of this compound across various cancer cell lines, including liver, prostate, breast, and lung cancer. e-jarb.orgspandidos-publications.com Studies have shown that it can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest. e-jarb.orgspandidos-publications.comnih.govspandidos-publications.com For instance, in oral cancer cells, this compound was found to induce apoptosis and G0/G1 phase cell cycle arrest by inhibiting the Src/Raf/ERK signaling pathway. nih.goviiarjournals.org In human leukemia cells, it was observed to induce apoptosis via the TNF-α signaling pathway. oup.com Furthermore, research indicates that this compound can inhibit tumor cell migration and invasion. iiarjournals.orgmdpi.com

Immunomodulatory Research: this compound has demonstrated the ability to modulate the immune system. mdpi.comspandidos-publications.com Studies suggest it can enhance the anti-tumor immune response. spandidos-publications.comfrontiersin.org In a melanoma mouse model, this compound was shown to increase the infiltration of T-lymphocytes into the tumor, which is associated with a better prognosis. mdpi.comspandidos-publications.com It has also been found to increase the production of certain cytokines, such as interleukin-2 (B1167480) (IL-2), which play a crucial role in activating the immune response. mdpi.com Some research suggests that its immunomodulatory effects are linked to its anticancer properties. mdpi.com

Neuroprotective Research: The neuroprotective potential of this compound is another active area of investigation. ontosight.airesearchgate.net Studies have explored its effects in models of neurodegenerative diseases and cerebral ischemia. researchgate.netfrontiersin.org Research indicates that this compound may offer protection against neuronal damage by reducing oxidative stress and inhibiting inflammation in the brain. researchgate.netresearchgate.net For example, it has been shown to reduce neuronal apoptosis and decrease reactive oxygen species (ROS) levels in cell models of injury. mdpi.com It has also been investigated for its potential to improve learning and memory. spandidos-publications.comresearchgate.net

Table 2: Summary of Research Findings on this compound Bioactivities

| Research Area | Key Findings | Investigated Models |

|---|---|---|

| Anticancer | Induces apoptosis and cell cycle arrest; Inhibits proliferation, migration, and invasion. e-jarb.orgspandidos-publications.comnih.goviiarjournals.orgmdpi.com | Various cancer cell lines (e.g., oral, liver, leukemia). e-jarb.orgiiarjournals.orgoup.com |

| Immunomodulation | Enhances anti-tumor immune response; Increases T-lymphocyte infiltration. mdpi.comspandidos-publications.comfrontiersin.org | Melanoma mouse models. mdpi.comspandidos-publications.com |

| Neuroprotection | Reduces oxidative stress and inflammation; Protects against neuronal damage; Improves memory. spandidos-publications.comresearchgate.netresearchgate.netmdpi.com | Cell culture models of neuronal injury; Animal models of cognitive deficit. researchgate.netmdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22-,23+,24?,25?,26+,27+,28+,29-,30+,31-,33-,34+,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVNOCSBYYHIS-PPQCLAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@H]1[C@H](CC3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855750 | |

| Record name | (S)-Ginsenoside Rh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67400-17-3 | |

| Record name | (S)-Ginsenoside Rh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Heterologous Production of S Ginsenoside Rh2

Native Biosynthetic Pathways and Precursors

Ginsenosides (B1230088), like other triterpenoids, originate from the cyclization of 2,3-oxidosqualene (B107256). frontiersin.org The fundamental building blocks for this pathway are the five-carbon universal precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.org In Panax ginseng, these precursors are predominantly synthesized through the mevalonate (B85504) (MVA) pathway located in the plant cell's cytosol. frontiersin.orgresearchgate.net While the methylerythritol phosphate (B84403) (MEP) pathway can also contribute to the precursor pool, studies using carbon isotopes have confirmed that the MVA pathway is the primary route for ginsenoside biosynthesis in the plant. researchgate.net

The linear precursor, 2,3-oxidosqualene, undergoes a crucial cyclization step catalyzed by specific oxidosqualene cyclases (OSCs). For dammarane-type ginsenosides, the key enzyme is dammarenediol-II synthase (DDS), which converts 2,3-oxidosqualene into dammarenediol-II. frontiersin.org This compound serves as the foundational skeleton for numerous ginsenosides.

Following cyclization, dammarenediol-II undergoes a series of oxidative modifications mediated by cytochrome P450-dependent monooxygenases (P450s). This process leads to the formation of various protopanaxadiols and protopanaxatriols. Specifically, the hydroxylation of dammarenediol-II yields protopanaxadiol (B1677965) (PPD), the direct aglycone precursor for (S)-Ginsenoside Rh2. d-nb.info The final step in the native biosynthesis is the specific attachment of a glucose molecule to the PPD backbone, a reaction catalyzed by glycosyltransferases.

Enzymatic Biotransformation Strategies

The low yield of this compound from natural plants has spurred the development of enzymatic methods to produce it from more abundant precursors. These strategies leverage the specificity of enzymes to achieve targeted molecular transformations.

The final and defining step in the synthesis of this compound is glycosylation, a reaction catalyzed by UDP-glycosyltransferases (UGTs). nih.gov These enzymes facilitate the transfer of a glucosyl moiety from an activated sugar donor, uridine (B1682114) diphosphate glucose (UDPG), to an acceptor molecule. In this case, a UGT selectively attaches the glucose to the C3 hydroxyl group of protopanaxadiol (PPD) to form this compound. nih.govresearchgate.net

Researchers have identified and characterized several UGTs capable of this specific conversion from diverse biological sources. These include enzymes originally from Panax ginseng itself, such as UGTPg45, as well as enzymes from other organisms that exhibit substrate promiscuity. d-nb.info Notable examples include UGT109A1 from the bacterium Bacillus subtilis and UGT73C5 from Arabidopsis thaliana, both of which have been shown to effectively catalyze the synthesis of this compound from PPD. d-nb.infonih.gov An inherently promiscuous UGT from Saccharomyces cerevisiae, UGT51, has also been repurposed and, through protein engineering, its catalytic efficiency for converting PPD into this compound was increased by over 1800-fold. d-nb.info

Major ginsenosides, such as Ginsenoside Rb1, are far more abundant in Panax species than the rare this compound. These major ginsenosides share the same PPD aglycone but are decorated with multiple sugar units at different positions. Consequently, a common strategy for producing this compound involves the biotransformation of these abundant, naturally occurring ginsenosides. This is typically a two-stage process: first, the complex sugar chains are selectively hydrolyzed from the major ginsenosides to yield the core PPD aglycone. In the second stage, the purified PPD is used as a substrate for a specific UGT, as described above, to synthesize this compound. This enzymatic approach allows for the high-value conversion of low-cost, abundant starting materials into a rare and valuable compound.

Role of UDP-Glycosyltransferases (UGTs)

Engineered Microbial Cell Factories for this compound Synthesis

To overcome the limitations of plant extraction and enzymatic biotransformation, significant efforts have been directed toward creating microbial cell factories for the de novo synthesis of this compound from simple carbon sources like glucose.

The baker's yeast, Saccharomyces cerevisiae, has emerged as a preferred chassis for producing plant-derived natural products due to its well-characterized genetics and robustness in industrial fermentations. d-nb.inforesearchgate.net To produce this compound, yeast is metabolically engineered to harbor the necessary biosynthetic pathway.

This involves several key steps:

Upstream Pathway Engineering : The endogenous MVA pathway in yeast is enhanced to increase the supply of the universal precursors IPP and DMAPP. d-nb.info

Heterologous Gene Expression : Genes encoding the enzymes that convert these precursors to PPD are introduced from other organisms. This typically includes dammarenediol-II synthase (DDS) and a specific cytochrome P450 hydroxylase, both often sourced from P. ginseng. d-nb.inforesearchgate.net A cytochrome P450 reductase (CPR), sometimes from Arabidopsis thaliana, is also required to support the function of the P450 enzyme. d-nb.inforesearchgate.net

Final Glycosylation Step : A gene encoding a suitable UGT is introduced to convert the yeast-produced PPD into the final product, this compound. d-nb.info

This synthetic biology approach has successfully enabled the complete biosynthesis of this compound from glucose in a single microbial host. d-nb.info

Achieving commercially viable titers of this compound in engineered yeast requires systematic optimization to maximize the flow of carbon through the pathway (biosynthetic flux). Researchers have employed a variety of advanced metabolic engineering strategies:

Enzyme and Expression Tuning : The expression levels of key enzymes, particularly the P450s and UGTs, are carefully balanced. This has been achieved by engineering promoters, increasing gene copy numbers, and creating fusion proteins (e.g., fusing the P450 enzyme with its reductase partner) to enhance catalytic activity. d-nb.info

Directed Evolution : The catalytic efficiency of key enzymes, such as the UGTs, has been dramatically improved through directed evolution and structure-guided semi-rational design. d-nb.info

Fermentation Process Optimization : By moving from shake flasks to controlled fed-batch fermentation in bioreactors, precursor supply can be maintained, and toxic intermediate accumulation can be avoided, leading to substantial increases in final product titers.

These combined strategies have resulted in a significant leap in production capabilities. One highly engineered yeast strain was reported to produce 529.0 mg/L of PPD in shake flasks and 11.02 g/L in a 10 L fed-batch fermenter. d-nb.info By introducing and optimizing the final UGT step, a final titer of 2.25 g/L of this compound was achieved in a fed-batch fermentation, representing one of the highest reported yields to date. d-nb.infosci-hub.se Another approach, an in vitro coupled reaction system using UGT73C5 and a sucrose (B13894) synthase for UDPG regeneration, achieved a production of 3.2 mg/mL (3.2 g/L). nih.gov

Table 1: Examples of UGTs Used in this compound Production

| Enzyme (UGT) | Source Organism | Substrate | Product | Reference |

| UGTPg45 | Panax ginseng | Protopanaxadiol (PPD) | This compound | d-nb.info |

| UGT51 | Saccharomyces cerevisiae | Protopanaxadiol (PPD) | This compound | frontiersin.orgd-nb.inforesearchgate.net |

| UGT109A1 | Bacillus subtilis | Protopanaxadiol (PPD) | This compound | d-nb.info |

| UGT73C5 | Arabidopsis thaliana | Protopanaxadiol (PPD) | This compound | nih.gov |

Table 2: Reported Production Titers of this compound and its Precursor PPD

| Production Host / Method | Product | Titer | Cultivation / Reaction Scale | Reference |

| Engineered S. cerevisiae | Protopanaxadiol (PPD) | 11.02 g/L | 10 L Fed-batch Fermentation | d-nb.info |

| Engineered S. cerevisiae | This compound | ~300 mg/L | 5 L Fed-batch Fermentation | d-nb.info |

| Engineered S. cerevisiae | This compound | 2.25 g/L | 10 L Fed-batch Fermentation | d-nb.infosci-hub.se |

| In vitro enzymatic reaction | This compound | 3.2 mg/mL (3.2 g/L) | Optimized batch reaction | nih.gov |

Chemical and Semi-Synthetic Approaches to this compound and Analogs

Total Synthesis and Derivatization

Beyond biological production, chemical methods provide a powerful alternative for accessing this compound and its analogs. Semi-synthesis, starting from the readily available precursor protopanaxadiol (PPD), is a common strategy. google.com A key challenge in the synthesis is the regioselective glycosylation of the C-3 hydroxyl group of the PPD scaffold. Modern synthetic methods, such as gold(I)-catalyzed glycosylation using a glycosyl ortho-alkynylbenzoate as the donor, have been developed to achieve this transformation efficiently. benthamscience.com

Another approach involves the biotransformation of major, more abundant ginsenosides into the rare Rh2. For instance, a combination of enzymatic conversion using commercial enzymes like Viscozyme L followed by a mild acid-heat treatment can transform ginsenosides Rb1, Rb2, Rc, and Rd into a mixture containing this compound. nih.govresearchgate.net

Derivatization of the this compound molecule is a key strategy to create analogs with potentially improved properties. These modifications aim to enhance characteristics such as water solubility or bioavailability without diminishing its core biological activities.

Sulfated Derivatives : The addition of sulfate (B86663) groups to the Rh2 structure has been shown to improve its water solubility and enhance its anti-inflammatory effects. acs.org

Ester Derivatives : Synthesizing ester derivatives of Rh2 can significantly enhance its absorption, potentially leading to higher bioavailability. acs.org

PEGylation : Conjugating polyethylene (B3416737) glycol (PEG) to Rh2 creates a molecule that is more soluble in aqueous solutions. mdpi.com These PEGylated conjugates can self-assemble into micelles, which may improve drug delivery. mdpi.com

Glycosylation Derivatives : Further glycosylation of Rh2 at different positions can create novel ginsenosides. For example, a recombinant UGT has been used to attach a glucose molecule to the C-12 position of Rh2, yielding the novel compound 12-O-glucosylginsenoside Rh2. mdpi.com

| Derivative Type | Modification Strategy | Reported Improvement | Reference |

|---|---|---|---|

| Sulfated Rh2 | Sulfation using chlorosulfonic acid and pyridine | Higher water solubility and enhanced anti-inflammatory effects | acs.org |

| PEG-Rh2 | Conjugation with polyethylene glycol (PEG) | Enhanced water solubility and formation of self-assembled micelles | mdpi.com |

| Ester Rh2 | Synthesis of ester derivatives | Significantly enhanced absorption in vitro | acs.org |

| 12-O-glucosylginsenoside Rh2 | Enzymatic glycosylation at the C-12 hydroxyl group | Creation of a novel ginsenoside analog | mdpi.com |

Structure-Guided Engineering for Enhanced Yield

A significant bottleneck in the heterologous production of this compound is often the low catalytic efficiency of the UGT enzymes responsible for its synthesis. sjtu.edu.cnresearchgate.net Structure-guided engineering, a semi-rational protein design approach, has been instrumental in overcoming this limitation. This technique uses the three-dimensional structure of the enzyme to identify key amino acid residues in the active site that can be mutated to improve performance. amazonaws.com

The yeast glycosyltransferase UGT51 was a primary target for this approach. Although its natural function is not to produce Rh2, its ability to bind PPD made it a promising starting point. sjtu.edu.cnfrontiersin.org By creating a homology model of UGT51 and docking the PPD substrate into its active site, researchers identified key residues for mutagenesis. sjtu.edu.cnamazonaws.com A mutant enzyme, M7-1, was developed that exhibited a remarkable ~1800-fold increase in catalytic efficiency (kcat/Km) for converting PPD to Rh2 compared to the wild-type enzyme. sjtu.edu.cnresearchgate.net Integrating this engineered UGT into a PPD-producing yeast strain, along with other metabolic optimizations like preventing Rh2 degradation and boosting UDP-glucose supply, increased the final titer to approximately 300 mg/L in a fed-batch fermentation process. sjtu.edu.cn

Similarly, the bacterial enzyme Bs-YjiC from Bacillus subtilis was engineered to improve its regioselectivity. amazonaws.com The wild-type enzyme produces a mixture of Rh2 and F12. acs.org Using a semi-rational design that included alanine (B10760859) scanning and saturation mutations guided by the enzyme's structure, scientists successfully improved its selectivity towards Rh2 synthesis. amazonaws.com One engineered variant, coupled with a UDP-glucose regeneration system, achieved a high yield of 3.7 g/L of Rh2 in an optimized aqueous solvent system. amazonaws.com

| Enzyme | Original Host | Engineering Strategy | Key Improvement | Reference |

|---|---|---|---|---|

| UGT51 | Saccharomyces cerevisiae | Semi-rational design based on substrate docking | ~1800-fold increase in catalytic efficiency (kcat/Km) for Rh2 production | sjtu.edu.cnresearchgate.net |

| Bs-YjiC | Bacillus subtilis | Structure-guided alanine scanning and saturation mutations | Improved regioselectivity for Rh2 over F12; achieved 3.7 g/L Rh2 yield | amazonaws.com |

| UGTPg45 | Panax ginseng | Random mutagenesis coupled with optimization of expression levels | 5-fold increase in Rh2 production in shake flasks (179.3 mg/L) | nih.gov |

Pharmacokinetics and Metabolism of S Ginsenoside Rh2 in Preclinical Models

Absorption and Disposition Characteristics (non-human)

(S)-Ginsenoside Rh2 exhibits complex absorption and disposition characteristics in preclinical models, with notable species-dependent differences. Following oral administration in rats, this compound generally shows poor bioavailability. plos.orgfrontiersin.org Studies have reported absolute oral bioavailability to be as low as 4.0–6.4% in rats. plos.org In contrast, the bioavailability is considerably higher in dogs, estimated to be around 16% for native Rh2 and increasing to approximately 32% with micronized formulations, suggesting that particle size and formulation can significantly influence absorption. koreascience.kr

The peak plasma concentration (Cmax) and the time to reach it (Tmax) also vary between species. In rats, the Tmax for this compound is reported to be around 6 hours, which is significantly longer than the 1.8 hours observed in dogs. koreascience.kr After subcutaneous injection in rats, absorption is rapid, with Tmax occurring in less than 30 minutes. iomcworld.com

Tissue distribution studies in rats have shown that after oral administration of a purified ginseng extract containing Rh2 epimers, this compound is primarily distributed to the liver and the gastrointestinal tract. nih.gov The plasma protein binding of ginsenoside Rh2 also shows significant species differences. In vitro studies have demonstrated that the binding of 20(R)-Ginsenoside Rh2 to plasma proteins is about 70% in rats, whereas it is only approximately 27% in humans. nih.gov

The stereochemistry at the C-20 position plays a critical role in the absorption of Rh2. The (S)-epimer is absorbed more readily than the (R)-epimer. plos.org In rats, the Cmax and area under the curve (AUC) of this compound were found to be 15-fold and 10-fold higher, respectively, than those of (R)-Ginsenoside Rh2 after oral administration. plos.org This difference is attributed to lower membrane permeability and more extensive intestinal metabolism of the (R)-epimer. nih.govresearchgate.net

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

|---|---|---|

| Absolute Oral Bioavailability | 4.0–6.4% | plos.org |

| Tmax (oral) | ~6 hours | koreascience.kr |

| Tmax (subcutaneous) | <0.5 hours | iomcworld.com |

Metabolic Pathways and Metabolite Identification (non-human)

Role of Gut Microbiota in Biotransformation

The gut microbiota plays a significant role in the biotransformation of ginsenosides (B1230088), including this compound. frontiersin.org These microorganisms possess glycosidase activities that can hydrolyze the sugar moieties of ginsenosides. frontiersin.org This enzymatic action by intestinal bacteria can transform ginsenosides into their deglycosylated metabolites. thegoodscentscompany.com For instance, the metabolism of ginsenoside Rg3, a related compound, to ginsenoside Rh2 and then to protopanaxadiol (B1677965) (PPD) has been observed in rats, indicating a stepwise deglycosylation process that can occur in the gastrointestinal tract. koreascience.kr The conversion of ginsenosides by intestinal microflora is crucial as the metabolites may exhibit different or more potent biological activities than the parent compounds.

Identification of Active and Inactive Metabolites

The primary metabolite of this compound is its aglycone, 20(S)-protopanaxadiol (PPD). plos.orgfrontiersin.org Following intravenous administration of this compound in rats, PPD shows high exposure, with its AUC being approximately 71% of the parent compound's AUC. frontiersin.org Interestingly, after oral administration of this compound, the plasma concentration of the parent compound can be below the limit of quantification, while PPD is readily detected at significant levels. frontiersin.org This suggests extensive presystemic metabolism, likely in the gut, converting Rh2 to PPD before it reaches systemic circulation.

Studies have shown that 20(S)-PPD is observed in the plasma of rats administered this compound, whereas PPD is hardly detectable after administration of the (R)-epimer. koreascience.krsemanticscholar.org This stereoselective metabolism contributes to the different pharmacological profiles of the Rh2 epimers. The metabolite PPD itself is considered to have better anticancer activity than Rh2. researchgate.net

Stereoselective Pharmacokinetics of this compound Epimers (non-human)

The stereochemistry of the hydroxyl group at the C-20 position of ginsenoside Rh2 results in two epimers, (S) and (R), which exhibit significantly different pharmacokinetic profiles. plos.org As previously mentioned, the oral absorption of this compound is substantially better than that of (R)-Ginsenoside Rh2 in rats. plos.org The plasma concentration of the (S)-isomer has been reported to be 10-fold higher than the (R)-isomer after intragastric administration of the same dose. researchgate.netresearchgate.net

This stereoselectivity is also evident in their interaction with efflux transporters like P-glycoprotein (P-gp). This compound has been shown to be an effective P-gp inhibitor, which may enhance its own absorption and that of other P-gp substrates. plos.orgsemanticscholar.org In contrast, the (R)-epimer has a different regulatory effect on P-gp. plos.org The uptake rate of this compound in Caco-2 cells, a model for intestinal absorption, was found to be 3-fold higher than that of the (R)-epimer, and its efflux ratio was significantly lower. koreascience.kr

Furthermore, chiral inversion between the Rh2 epimers has been observed in rats, adding another layer of complexity to their pharmacokinetics. plos.org The deglycosylation to PPD is also stereoselective, with 20(S)-PPD being the metabolite of this compound, while PPD is not significantly formed from the (R)-epimer in vivo. koreascience.krsemanticscholar.org

Table 2: Comparison of Oral Pharmacokinetic Parameters of Ginsenoside Rh2 Epimers in Rats

| Parameter | This compound | (R)-Ginsenoside Rh2 | Reference |

|---|---|---|---|

| Cmax | ~1000 nM | <50 nM | plos.org |

| AUC | 10-fold higher than (R)-Rh2 | - | plos.org |

Preclinical Pharmacokinetic Modeling Approaches

To better understand and predict the complex pharmacokinetic behavior of this compound and its metabolite PPD, mechanism-based pharmacokinetic (PK) models have been developed. These models integrate various physiological and biochemical processes, such as absorption, distribution, metabolism, and elimination, to simulate the concentration-time profiles of the compounds. frontiersin.orgfrontiersin.org

One such model for rats incorporated the transformation of Rh2 to PPD, along with their respective absorption and elimination pathways. frontiersin.org This model was able to successfully describe the atypical double peaks observed in the plasma concentration profiles of PPD following this compound administration. frontiersin.org Such models are valuable tools for characterizing the deglycosylation kinetics and predicting the extent of metabolic conversion. frontiersin.orgfrontiersin.org By using data from both intravenous and oral administration studies, these models can be developed and validated, providing a more comprehensive understanding of the compound's disposition. frontiersin.org These modeling approaches are essential for translating preclinical findings and supporting the further development of this compound.

Molecular Mechanisms and Cellular Targets of S Ginsenoside Rh2

Modulation of Cellular Proliferation and Cell Cycle Progression

(S)-Ginsenoside Rh2 has been shown to inhibit the proliferation of various cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. iiarjournals.orgnih.govspandidos-publications.comspandidos-publications.com This arrest prevents cells from entering the S phase, a critical step for DNA replication and subsequent cell division.

Cell Cycle Arrest Induction (G0/G1 Phase)

Studies across multiple cancer cell lines have consistently demonstrated the ability of this compound to induce G0/G1 phase cell cycle arrest. For instance, in oral cancer cells (YD10B and Ca9-22), treatment with this compound led to a significant increase in the proportion of cells in the G0/G1 phase. iiarjournals.org Similarly, in human leukemia cells (KG-1a), this compound was found to arrest the cells in the G0/G1 phase. nih.govspandidos-publications.com This effect has also been observed in HepG2 liver carcinoma cells and their β-catenin overexpressing counterparts. spandidos-publications.com The induction of G1 phase arrest by this compound has also been reported in human leukemia HL-60 and U937 cells, as well as in human breast cancer cells (MCF-7 and MDA-MB-231). oup.comoup.com

Regulation of Cyclin-Dependent Kinases and Cyclins

The induction of G0/G1 arrest by this compound is intricately linked to its ability to modulate the expression and activity of key cell cycle regulatory proteins, namely cyclin-dependent kinases (CDKs) and cyclins.

In oral cancer cells, this compound treatment resulted in the downregulation of cyclin D1, cyclin E1, CDK4, and CDK6. iiarjournals.org Similarly, in human leukemia cells, this compound has been shown to downregulate CDK4, CDK6, cyclin D1, cyclin D2, cyclin D3, and cyclin E. oup.com The downregulation of CDK4 and CDK6, which are crucial for G0/G1 phase progression, has been observed in other studies as well. researchgate.net Furthermore, this compound has been found to inhibit the kinase activities of CDK2, CDK4, and CDK6 in HL-60 cells. oup.com In HepG2 cells, this compound was shown to reduce the expression of cyclin D1. spandidos-publications.com The compound also enhances the recruitment of p15Ink4B and p27Kip1 to cyclin D1/Cdk4 and cyclin D1/Cdk6 complexes, further inhibiting their activity. tandfonline.com

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

| Cell Line | Downregulated Proteins | Upregulated Proteins | Reference |

| Oral Cancer (YD10B, Ca9-22) | Cyclin D1, Cyclin E1, CDK4, CDK6 | iiarjournals.org | |

| Human Leukemia (HL-60, U937) | CDK4, CDK6, Cyclin D1, Cyclin D2, Cyclin D3, Cyclin E | oup.com | |

| Human Leukemia (KG-1a) | Cyclin D1 | spandidos-publications.com | |

| HepG2 Liver Carcinoma | Cyclin D1 | spandidos-publications.com | |

| Human Breast Cancer | Cyclins, CDKs | p15Ink4B, p27Kip1 | tandfonline.com |

Induction of Apoptosis and Programmed Cell Death

Beyond its effects on the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It achieves this through the activation of both the intrinsic and extrinsic apoptotic pathways. nih.govsci-hub.se

Intrinsic (Mitochondria-Mediated) Apoptosis Pathways

The intrinsic pathway of apoptosis is initiated from within the cell, primarily through the mitochondria. This compound has been shown to activate this pathway in various cancer cell types. In human esophageal cancer cells (ECA109 and TE-13), treatment with this compound led to the activation of the intrinsic apoptosis pathway. nih.gov This was evidenced by the translocation of pro-apoptotic proteins Bax and Bak to the mitochondria, the release of cytochrome c and Smac from the mitochondria, and the subsequent activation of caspase-9. nih.govmdpi.com Similarly, in human leukemia Reh cells, this compound induced apoptosis through the mitochondria-mediated pathway, characterized by mitochondrial membrane degradation, cytochrome c release, and activation of caspase-9 and caspase-3. jst.go.jp The compound has also been shown to induce mitochondria-dependent apoptosis in acute lymphoblastic leukemia (ALL) cells. oncotarget.com

Extrinsic (Death Receptor-Mediated) Apoptosis Pathways

The extrinsic pathway is triggered by the binding of extracellular death ligands to death receptors on the cell surface. This compound can also activate this pathway. In poorly differentiated esophageal squamous TE-13 cells, this compound was found to upregulate the expression of death receptors Fas and DR5, leading to the activation of caspase-8. nih.govmdpi.com In HeLa cells, this compound-triggered extrinsic apoptosis was shown to be dependent on p53-mediated overexpression of Fas. d-nb.info

Involvement of Caspase Cascade and Bcl-2 Family Proteins

Both the intrinsic and extrinsic pathways converge on a cascade of proteases called caspases, which execute the apoptotic program. This compound has been shown to activate this caspase cascade. In human hepatoma SK-HEP-1 cells, this compound-induced apoptosis involves the activation of both caspase-8 and caspase-9. nih.gov The activation of caspase-3, a key executioner caspase, has been observed in MDA-MB-231 breast cancer cells following treatment with this compound. imrpress.com

The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. This compound modulates the expression of these proteins to favor apoptosis. In human breast cancer cells, this compound treatment led to the downregulation of anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1, and the induction of pro-apoptotic members Bak, Bax, and Bim. nih.gov The upregulation of Bax and downregulation of Bcl-2 has also been observed in HeLa cells treated with this compound. spandidos-publications.com In esophageal cancer cells, while the pro-apoptotic proteins Bax and Bak translocated to the mitochondria, the anti-apoptotic proteins Bcl-2 and Bcl-xL were also upregulated, suggesting a complex regulatory mechanism. mdpi.com

Table 2: Key Proteins Modulated by this compound in Apoptotic Pathways

| Pathway | Key Proteins | Effect of this compound | Cell Line(s) | Reference |

| Intrinsic | Bax, Bak | Upregulation/Translocation to Mitochondria | Esophageal, Breast, HeLa | spandidos-publications.comnih.govmdpi.comnih.gov |

| Cytochrome c, Smac | Release from Mitochondria | Esophageal, Leukemia | nih.govmdpi.comjst.go.jp | |

| Caspase-9 | Activation | Esophageal, Leukemia, Hepatoma | nih.govjst.go.jpnih.gov | |

| Extrinsic | Fas, DR5 | Upregulation | Esophageal, HeLa | nih.govmdpi.comd-nb.info |

| Caspase-8 | Activation | Esophageal, Hepatoma | nih.govnih.gov | |

| Bcl-2 Family | Bcl-2, Bcl-xL, Mcl-1 | Downregulation | Breast, HeLa | spandidos-publications.comnih.gov |

| Bak, Bax, Bim | Upregulation | Breast | nih.gov | |

| Caspase Cascade | Caspase-3 | Activation | Leukemia, Breast | jst.go.jpimrpress.com |

Regulation of Metastasis and Angiogenesis

This compound has demonstrated notable effects on the processes of metastasis and angiogenesis, which are critical for tumor progression and dissemination.

Inhibition of Cell Migration and Invasion

Research has consistently shown that this compound can inhibit the migration and invasion of various cancer cells. spandidos-publications.com For instance, in human cervical cancer cells, this compound was found to attenuate cell migration and invasion in a dose-dependent manner, as observed in wound healing and transwell invasion assays. spandidos-publications.com Similarly, studies on colorectal cancer cells have demonstrated that this compound significantly inhibits their migratory and invasive capabilities. nih.govnih.gov This inhibitory effect has also been observed in oral cancer cells, where this compound impeded both migration and invasion. iiarjournals.orgiiarjournals.org The compound's ability to suppress these crucial steps in the metastatic cascade highlights its potential as an anti-metastatic agent.

Modulation of Epithelial-Mesenchymal Transition (EMT) Markers

The epithelial-mesenchymal transition (EMT) is a cellular program that is often activated during cancer invasion and metastasis. spandidos-publications.com this compound has been shown to modulate this process by altering the expression of key EMT markers. In several cancer cell types, treatment with this compound leads to an upregulation of the epithelial marker E-cadherin and a downregulation of mesenchymal markers such as N-cadherin and Vimentin (B1176767). spandidos-publications.comnih.goviiarjournals.orgiiarjournals.org This reversal of the EMT phenotype is a key mechanism behind the compound's ability to inhibit cell migration and invasion. iiarjournals.org For example, in cervical cancer cells, this compound treatment reduced the expression of N-cadherin and vimentin while increasing E-cadherin levels. spandidos-publications.com It also decreased the levels of EMT-associated transcription factors like Snail1 and ZEB1. spandidos-publications.com Similar findings have been reported in oral and colorectal cancer studies, indicating a consistent effect of this compound on EMT regulation. nih.goviiarjournals.org

Table 1: Effect of this compound on EMT Markers in Various Cancer Cell Lines

| Cell Line | Cancer Type | E-cadherin | N-cadherin | Vimentin | Transcription Factors (e.g., Snail, ZEB1) |

| HeLa spandidos-publications.com | Cervical Cancer | Increased | Decreased | Decreased | Decreased (Snail1, ZEB1) |

| YD10B & Ca9-22 iiarjournals.orgiiarjournals.org | Oral Cancer | Increased | Decreased | Decreased | Not specified |

| SW480 & CoLo205 nih.gov | Colorectal Cancer | Increased | Decreased | Decreased | Decreased (Smad-3, Snail-1, Twist-1) |

| A549 spandidos-publications.com | Lung Cancer | Increased | Decreased | Not specified | Not specified |

Anti-Angiogenic Effects and Related Factors (VEGF, MMPs)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been found to exert anti-angiogenic effects by targeting key molecules involved in this process. spandidos-publications.com It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs), which are fundamental steps in angiogenesis. sciengine.comnih.gov

A primary target of this compound in this context is Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. Studies have demonstrated that the compound can downregulate the expression of VEGF. sciengine.comnih.govbesjournal.comnih.gov Furthermore, this compound has been shown to inhibit VEGF-induced angiogenesis by interfering with the VEGFR2-Gab1 signaling pathway. researchgate.net

In addition to VEGF, this compound also modulates the activity of Matrix Metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating cell invasion and angiogenesis. nih.govbesjournal.com Research has shown that this compound can decrease the expression of MMP-2 and MMP-9 in various cancer models, further contributing to its anti-metastatic and anti-angiogenic properties. nih.govsciengine.combesjournal.comnih.gov

Key Molecular Signaling Pathways Targeted by this compound

The anti-cancer effects of this compound are mediated through its interaction with several critical intracellular signaling pathways that regulate cell growth, survival, and metastasis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is frequently deregulated in cancer, leading to the accumulation and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in proliferation and survival. frontiersin.org this compound has been shown to inhibit this pathway in several cancer types.

In leukemia cells, this compound treatment led to a decrease in the mRNA and protein levels of β-catenin, as well as its downstream targets like TCF4 and cyclin D1. spandidos-publications.comnih.gov This inhibition of the Wnt/β-catenin pathway was associated with cell cycle arrest and apoptosis. spandidos-publications.comnih.gov In hepatocellular carcinoma, this compound was found to suppress the Wnt/β-catenin pathway by downregulating Glypican-3 (GPC3), a cell surface protein that can activate this pathway. sciengine.comnih.gov Furthermore, in lung cancer cells, this compound was shown to induce the phosphorylation of α-catenin, which in turn reduced the accumulation of β-catenin. spandidos-publications.com

Table 2: Modulation of Wnt/β-catenin Pathway Components by this compound

| Cell Line | Cancer Type | Key Proteins Modulated | Outcome |

| KG-1a spandidos-publications.comnih.gov | Leukemia | Decreased β-catenin, TCF4, cyclin D1, c-myc | Cell cycle arrest, Apoptosis |

| HepG2 sciengine.comnih.gov | Hepatocellular Carcinoma | Decreased Glypican-3, β-catenin | Inhibition of cell proliferation and angiogenesis |

| A549 spandidos-publications.com | Lung Cancer | Increased phosphorylated α-catenin, Decreased β-catenin | Inhibition of cell proliferation and invasion |

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. nih.gov this compound has been identified as a modulator of this pathway.

In some contexts, this compound has been shown to inhibit the NF-κB pathway. For example, in macrophages, it can suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκB-α, and blocking the nuclear translocation of the NF-κB p65 subunit. nih.gov This inhibitory effect is partly achieved by blocking the dimerization of Toll-like receptor 4 (TLR4) and MD-2, which are upstream activators of the NF-κB pathway. mdpi.com

Conversely, in other studies, such as in human lung adenocarcinoma A549 cells, this compound was reported to activate the NF-κB signaling pathway, leading to increased expression of TNF-α and subsequent apoptosis. microbiologyjournal.org This suggests that the effect of this compound on the NF-κB pathway may be cell-type specific and dependent on the cellular context. In leukemia cells, the inhibition of the Wnt/β-catenin pathway by this compound was also linked to a reduction in the expression of NF-κBp65. spandidos-publications.com

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Research indicates that this compound can significantly modulate this pathway in various cancer cell types.

In oral cancer cells, this compound has been shown to inhibit the Src-Raf-ERK signaling pathway. nih.govcabidigitallibrary.orgiiarjournals.org Treatment with this compound leads to a decrease in the phosphorylation of key proteins in this cascade, including Src, B-Raf, and ERK1/2. iiarjournals.orgiiarjournals.org This inhibition is associated with the suppression of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis and cell cycle arrest at the G0/G1 phase. nih.govcabidigitallibrary.orgiiarjournals.org

Furthermore, in non-small cell lung cancer (NSCLC) A549 cells, this compound has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), which acts upstream of the MAPK pathway. nih.govsemanticscholar.org It downregulates both the gene and protein expression of total and phosphorylated EGFR. nih.gov Interestingly, while it downregulates total MEK and ERK, it can have a variable effect on their phosphorylated forms depending on the concentration. nih.gov In some contexts, such as with the derivative pseudo-G-Rh2, activation of the Ras/Raf/ERK pathway has been observed, leading to apoptosis. spandidos-publications.com This suggests that the effect of this compound on the MAPK/ERK pathway can be context-dependent.

| Target Protein | Cell Line | Observed Effect of this compound | Downstream Consequence |

| p-Src | YD10B, Ca9-22 (Oral Cancer) | Suppression of phosphorylation | Inhibition of oral cancer cell proliferation, migration, and invasion |

| p-B-Raf | YD10B, Ca9-22 (Oral Cancer) | Suppression of phosphorylation | Inhibition of oral cancer cell proliferation, migration, and invasion |

| p-ERK1/2 | YD10B, Ca9-22 (Oral Cancer) | Suppression of phosphorylation | Inhibition of oral cancer cell proliferation, migration, and invasion |

| EGFR | A549 (NSCLC) | Downregulation of gene and protein expression | Inhibition of A549 cell growth |

| p-MEK | A549 (NSCLC) | Upregulation at 15 μM, downregulation at 22 and 35 μM | Regulation of MAPK pathway |

| p-ERK | A549 (NSCLC) | Upregulation at 15 μM, downregulation at 22 and 35 μM | Regulation of MAPK pathway |

Src Signaling Pathway

Src, a non-receptor tyrosine kinase, is a pivotal regulator of various cellular processes, and its aberrant activation is frequently implicated in cancer progression. This compound has been demonstrated to directly target and inhibit the Src signaling pathway.

In studies on oral cancer cells, this compound treatment resulted in a significant downregulation of phosphorylated Src (p-Src) protein levels. nih.goviiarjournals.orgiiarjournals.org This inhibition of Src activity is a key mechanism behind the compound's ability to suppress the proliferation, migration, and invasion of these cancer cells. nih.goviiarjournals.org The inhibition of Src is part of a broader effect on the Src/Raf/ERK signaling cascade. nih.govcabidigitallibrary.orgiiarjournals.org By targeting Src, this compound effectively disrupts a critical hub for signals that promote tumorigenesis. iiarjournals.org In melanoma cells, the suppression of Src/STAT3 signaling is linked to the induction of apoptosis and autophagy. koreascience.kr

| Target Protein | Cell Line | Observed Effect of this compound | Downstream Consequence |

| p-Src | YD10B, Ca9-22 (Oral Cancer) | Significant downregulation | Inhibition of oral cancer cell proliferation, migration, and invasion |

| Src | B16F10 (Melanoma) | Suppression of phosphorylation | Induction of apoptosis and autophagy |

EGFR Signaling Pathway Interactions

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, and its dysregulation is a hallmark of many cancers. This compound has been identified as a potential inhibitor of EGFR tyrosine kinase activity. nih.govsemanticscholar.orgnih.gov

In non-small-cell lung cancer (NSCLC) A549 cells, this compound has been shown to significantly inhibit the activity of the EGFR kinase. nih.govnih.gov This is achieved through the downregulation of both the gene and protein expression of EGFR, including its phosphorylated, active form. nih.govsemanticscholar.org The inhibition of EGFR by this compound subsequently leads to the suppression of the downstream EGFR-MAPK signaling pathway, contributing to the inhibition of A549 cell proliferation. nih.govsemanticscholar.orgworldscientific.com Molecular docking studies suggest that this compound binds to the active site of EGFR through hydrophobic and hydrogen-bonding interactions. nih.govnih.gov

| Target Protein | Cell Line | Observed Effect of this compound | Downstream Consequence |

| EGFR | A549 (NSCLC) | Downregulation of gene and protein expression | Inhibition of A549 cell proliferation |

| p-EGFR | A549 (NSCLC) | Downregulation of protein expression | Suppression of EGFR-MAPK pathway |

HSP90A-Cdc37 Chaperone System Modulation

Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncogenic kinases. The co-chaperone Cdc37 is crucial for recruiting these kinase clients to HSP90. This compound has been shown to disrupt this critical chaperone system.

In human liver cancer cells, this compound has been identified as a direct binder to the N-terminal and middle domains of HSP90A. nih.govnih.gov This binding inhibits the interaction between HSP90A and its co-chaperone, Cdc37. nih.govnih.govcjnmcpu.comresearchgate.net The disruption of the HSP90A-Cdc37 complex impairs the proper folding and maturation of client kinases, such as cyclin-dependent kinases (CDKs) CDK2, CDK4, and CDK6. nih.govnih.govresearchgate.net This leads to their degradation via the proteasome pathway, resulting in cell cycle arrest at the G0-G1 phase and inhibition of cell growth. nih.govnih.gov

| Target Protein/Complex | Cell Line | Observed Effect of this compound | Downstream Consequence |

| HSP90A | HepG2 (Liver Cancer) | Direct binding | Inhibition of interaction with Cdc37 |

| HSP90A-Cdc37 Interaction | HepG2 (Liver Cancer) | Inhibition | Impaired maturation and degradation of client kinases (CDK2, CDK4, CDK6) |

| CDK2, CDK4, CDK6 | HepG2 (Liver Cancer) | Downregulation | G0-G1 phase cell cycle arrest and inhibition of cell growth |

Axl Signaling Pathway Regulation

Axl is a receptor tyrosine kinase that, when overexpressed, is associated with poor prognosis and plays a role in tumor growth, invasion, and drug resistance. This compound has been found to directly target and inhibit the Axl signaling pathway.

In colorectal cancer (CRC) cells, this compound directly binds to Axl and inhibits its signaling pathway. koreascience.krnih.gov This inhibition leads to a significant suppression of CRC cell proliferation, migration, and invasion, while inducing apoptosis and cell cycle arrest in the G0/G1 phase. nih.gov The direct interaction between this compound and Axl was confirmed through in vitro pull-down assays. koreascience.krnih.gov Knockdown of Axl in CRC cells mimics the anti-cancer effects of this compound, while overexpression of Axl promotes cancer cell growth, migration, and invasion, further highlighting the importance of this pathway as a target for the compound. koreascience.krnih.gov

| Target Protein | Cell Line | Observed Effect of this compound | Downstream Consequence |

| Axl | Colorectal Cancer Cells | Direct binding and inhibition of signaling | Inhibition of proliferation, migration, and invasion; induction of apoptosis and G0/G1 cell cycle arrest |

STAT3 and c-Myc Pathway Influence

Signal Transducer and Activator of Transcription 3 (STAT3) and the proto-oncogene c-Myc are key transcription factors that regulate genes involved in cell proliferation, survival, and metabolism. This compound has been shown to modulate the activity of the STAT3 and c-Myc pathways.

In non-small-cell lung cancer (NSCLC) cells, this compound inhibits glycolysis by regulating the STAT3/c-Myc axis. nih.govnih.gov This leads to a decrease in the expression of key glycolytic enzymes like GLUT1, PKM2, and LDHA. nih.gov The compound also promotes apoptosis and suppresses the epithelial-mesenchymal transition (EMT) in these cells. nih.govnih.gov In melanoma cells, this compound exerts its anti-melanoma effects by suppressing Src/STAT3 signaling. koreascience.kr This leads to the downregulation of phosphorylated Src and STAT3, as well as Mcl-1, and an increase in cleaved-PARP and LC3B-II levels, indicating induction of apoptosis and autophagy. koreascience.kr Furthermore, in A549 and H460 lung cancer cells, this compound has been shown to decrease the STAT3/c-myc signaling pathway, leading to apoptosis. worldscientific.comworldscientific.com

| Target Protein/Pathway | Cell Line | Observed Effect of this compound | Downstream Consequence |

| STAT3/c-Myc axis | NSCLC cells (A549, H460) | Inhibition | Inhibition of glycolysis, promotion of apoptosis, suppression of EMT |

| Src/STAT3 signaling | B16F10 (Melanoma) | Suppression | Induction of apoptosis and autophagy |

| p-STAT3 | B16F10 (Melanoma) | Downregulation | Anti-melanoma effects |

TNF-α Signaling Axis

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that can have both pro-inflammatory and anti-tumor effects, including the induction of apoptosis. This compound has been found to modulate the TNF-α signaling axis to promote cancer cell death.

In human leukemia HL-60 cells, this compound treatment leads to a significant upregulation of TNF-α mRNA and protein levels. oup.com This increase in TNF-α is a key mediator of the compound's ability to induce apoptosis in these cells, a process that can be reversed by an anti-TNF-α antibody. oup.com Similarly, in MCF-7 breast cancer cells, this compound upregulates the mRNA and protein levels of TNF-α. nih.gov This effect is mediated through the upregulation of estrogen receptor β (ERβ), and the subsequent increase in TNF-α contributes to apoptosis and G1/S phase cell cycle arrest. nih.gov

| Target Protein | Cell Line | Observed Effect of this compound | Downstream Consequence |

| TNF-α | HL-60 (Leukemia) | Upregulation of mRNA and protein levels | Induction of apoptosis |

| TNF-α | MCF-7 (Breast Cancer) | Upregulation of mRNA and protein levels | Induction of apoptosis and G1/S phase cell cycle arrest |

| ERβ | MCF-7 (Breast Cancer) | Upregulation of mRNA and protein levels | Upregulation of TNF-α |

PPAR-γ Pathway Modulation

This compound has been shown to modulate the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathway, a key regulator of adipogenesis and lipid metabolism. In preclinical studies, this compound demonstrated an inhibitory effect on adipocyte differentiation. nih.govresearchgate.net This is achieved by down-regulating the PPAR-γ pathway. nih.govresearchgate.net

Research has shown that treatment with this compound leads to a dose-dependent inhibition of cell differentiation in 3T3-L1 preadipocytes. nih.govresearchgate.net This inhibitory action is associated with a significant reduction in the protein and/or mRNA expression of several key adipogenic markers, including PPAR-γ itself. nih.govresearchgate.net Other markers whose expression is attenuated include CCAAT/enhancer-binding protein alpha (C/EBPα), fatty acid synthase (FAS), fatty acid-binding protein 4 (FABP4), and perilipin. nih.gov Furthermore, this compound has been observed to inhibit differentiation in human primary preadipocytes at even lower concentrations. nih.govresearchgate.net In vivo studies using obese mouse models have corroborated these findings, showing that dietary administration of this compound can reduce the protein expression of PPAR-γ in the liver. nih.govresearchgate.net

| Cell Line/Model | Effect of this compound | Key Findings | References |

| 3T3-L1 Preadipocytes | Inhibited cell differentiation | Dose-dependently attenuated the expression of PPAR-γ, C/EBPα, FAS, FABP4, and perilipin. | nih.gov, researchgate.net |

| Human Primary Preadipocytes | Inhibited cell differentiation | Significant inhibition observed at low concentrations. | nih.gov, researchgate.net |

| Obese Mice | Reduced PPAR-γ expression | Dietary intake lowered PPAR-γ protein levels in the liver. | nih.gov, researchgate.net |

Modulation of Cellular Stress Responses

This compound has been found to actively modulate cellular stress responses, including the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress, which are critical in its anticancer activities.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

This compound can induce apoptosis in various cancer cells through the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. jst.go.jpnih.gov In human lung cancer cells, for instance, this compound has been shown to inhibit proliferation by inducing apoptosis that is mediated by ROS. jst.go.jp This compound can stimulate the production of mitochondrial ROS (mtROS), leading to an excessive accumulation that triggers downstream apoptotic events. spandidos-publications.com These events include mitochondrial depolarization, the release of cytochrome c, and the activation of caspases. spandidos-publications.com

The mechanism of ROS generation by this compound involves the inhibition of the mitochondrial electron transport chain (ETC), specifically complexes I, III, and V. spandidos-publications.com This disruption of the ETC leads to electron leakage and the formation of superoxide (B77818) radicals, thereby increasing intracellular ROS levels. The pro-apoptotic effects of this compound can be significantly diminished by the use of ROS scavengers like N-acetylcysteine (NAC), highlighting the critical role of ROS in its anticancer activity. jst.go.jp

| Cell Line | Effect of this compound | Mechanism | References |

| H1299 Human Lung Cancer Cells | Inhibited proliferation and induced apoptosis | Stimulated ROS-mediated ER stress. | jst.go.jp, jst.go.jp |

| HeLa Cervical Cancer Cells | Induced apoptosis | Caused excessive accumulation of mitochondrial ROS (mtROS). | spandidos-publications.com |

| Human Acute Lymphoblastic Leukemia Cells | Inhibited growth and induced apoptosis | Induced mitochondria-dependent apoptosis via mitochondrial ROS generation. | nih.gov |

Endoplasmic Reticulum Stress Induction

This compound is a potent inducer of endoplasmic reticulum (ER) stress, a condition that can lead to apoptosis when the stress is prolonged or severe. jst.go.jpmdpi.com In lung cancer cells, the apoptotic effect of this compound is directly linked to the induction of ER stress. jst.go.jpjst.go.jp The compound upregulates the expression of key ER stress-related proteins in a dose-dependent manner. jst.go.jp These proteins include activating transcription factor 4 (ATF4), C/CATT-enhancer-binding protein homologous protein (CHOP), and caspase-4. jst.go.jpjst.go.jp

Similarly, in HeLa cervical cancer cells, this compound has been found to induce apoptosis by upregulating ER stress-related genes and their downstream apoptotic targets. mdpi.com Transcriptomic analysis has revealed that genes associated with the response to ER stress are significantly upregulated following treatment with this compound. mdpi.com The induction of ER stress by this compound represents a key pathway through which it exerts its anticancer effects. mdpi.comfrontiersin.org The use of a specific ER stress inhibitor, 4-phenylbutyrate (B1260699) (4-PBA), has been shown to impair the apoptosis induced by this compound, further confirming the importance of this mechanism. jst.go.jp

| Cell Line | Effect of this compound | Key Upregulated Markers | References |

| H1299 Human Lung Cancer Cells | Induced ER stress-dependent apoptosis | ATF4, CHOP, Caspase-4 | jst.go.jp, jst.go.jp |

| HeLa Cervical Cancer Cells | Promoted ER stress-related apoptosis | ATF4, DDIT3, JUN, FOS, BBC3, PMAIP1 | mdpi.com |

| Non-Small Cell Lung Cancer (NSCLC) Cells | Induced autophagic cell death | Proteins related to the ER stress-autophagy axis | frontiersin.org |

Other Investigated Cellular Processes

Beyond its effects on specific signaling pathways and stress responses, this compound has been investigated for its broader impact on other cellular processes, including immunomodulation and the reversal of drug resistance in preclinical settings.

Immunomodulation in Preclinical Contexts

This compound has demonstrated notable immunomodulatory properties in various preclinical models. mdpi.comworldscientific.com It has been shown to enhance the production of interleukin-2 (B1167480) (IL-2), a cytokine crucial for the proliferation and activation of T cells. mdpi.com In a melanoma mouse model, this compound was found to enhance the antitumor immunological response, which was associated with an increase in the number of T cells. mdpi.commdpi.com

Furthermore, in a colon carcinoma tumor-bearing animal model, treatment with this compound, particularly in combination with ionizing radiation, led to significantly increased levels of the pro-inflammatory and anti-tumor cytokines IL-12, IL-18, and interferon-γ (IFN-γ). mdpi.com These findings suggest that this compound can modulate the tumor microenvironment to favor an anti-tumor immune response. mdpi.com

| Model | Effect of this compound | Key Immunomodulatory Changes | References |

| In vitro studies | Increased IL-2 production | Potentially enhances T cell activation. | mdpi.com |

| Melanoma Mouse Model | Enhanced antitumor immunological response | Increased number of T cells. | mdpi.com, mdpi.com |

| CT26/luc Colon Carcinoma Animal Model | Increased cytokine levels | Significantly increased IL-12, IL-18, and IFN-γ, especially when combined with radiation. | mdpi.com |

Reversal of Drug Resistance Mechanisms (Preclinical)

A significant area of preclinical research on this compound is its ability to reverse drug resistance in cancer cells. nih.govnih.govcjnmcpu.comspandidos-publications.com This compound has been shown to enhance the cytotoxicity of conventional chemotherapeutic agents in various drug-resistant cancer cell lines. nih.govnih.gov For instance, it can reverse resistance to 5-fluorouracil (B62378) (5-FU) in human colorectal carcinoma cells and to adriamycin in breast cancer cells. nih.govnih.gov

The mechanisms underlying this reversal of drug resistance are multifaceted. This compound has been found to negatively regulate the expression of drug-resistance genes such as multidrug resistance protein 1 (MRP1), multidrug resistance gene 1 (MDR1), lung resistance protein (LRP), and glutathione (B108866) S-transferase (GST). nih.gov Additionally, it can inhibit signaling pathways that are associated with drug resistance, such as the Axl signaling pathway. nih.gov By downregulating these resistance mechanisms, this compound can resensitize cancer cells to chemotherapy, suggesting its potential as an adjuvant in cancer treatment. nih.govresearchgate.net

| Cancer Cell Line | Chemotherapeutic Agent | Mechanism of Resistance Reversal | References |

| LoVo/5-FU and HCT-8/5-FU (Colorectal Carcinoma) | 5-Fluorouracil (5-FU) | Negatively regulated expression of MRP1, MDR1, LRP, and GST. | nih.gov |

| Adriamycin-resistant MCF-7 (Breast Cancer) | Adriamycin | Reversal of multidrug resistance. | nih.gov |

| LoVo/L-OHP (Colon Cancer) | Oxaliplatin (B1677828) (L-OHP) | Reduced expression of P-gp and Bcl-2; enhanced expression of Smad4, Bax, and caspase-3. | researchgate.net |

Energy Metabolism Modulation

This compound, a pharmacologically active saponin (B1150181) derived from ginseng, exerts significant influence over cellular energy metabolism, a critical factor in both normal cell function and pathological states like cancer. Research indicates that this compound can modulate multiple metabolic pathways, including glycolysis, mitochondrial oxidative phosphorylation (OXPHOS), and fatty acid metabolism. frontiersin.orgspandidos-publications.comnih.gov Its effects are often cell-type specific and can lead to outcomes such as the inhibition of cancer cell proliferation and the amelioration of fatigue. nih.govjkom.org The compound's ability to interfere with the metabolic plasticity of tumor cells, particularly their reliance on aerobic glycolysis (the Warburg effect), represents a key aspect of its anti-cancer activity. spandidos-publications.comnih.gov

This compound disrupts the delicate balance of energy production in cancer cells by targeting both mitochondrial respiration and glycolytic activity. spandidos-publications.comspandidos-publications.com In cervical cancer cells, for instance, it has been shown to decrease the production of adenosine (B11128) triphosphate (ATP) by inhibiting both of these primary energy-generating processes. spandidos-publications.com This dual-targeting capability underscores its potential as a modulator of cancer cell bioenergetics.

Mitochondrial Respiration and Oxidative Phosphorylation (OXPHOS)

This compound directly impacts mitochondrial function. Studies on HeLa cervical cancer cells have demonstrated that the compound causes a rapid decrease in the mitochondrial membrane potential. spandidos-publications.com This is a direct consequence of its inhibitory effect on the mitochondrial electron transport chain (ETC). Specifically, this compound has been found to significantly inhibit the activity of ETC complexes I, III, and V. spandidos-publications.com The inhibition of OXPHOS appears to be a more potent effect than its impact on glycolysis in these cells. spandidos-publications.com This disruption of mitochondrial respiration leads to reduced ATP synthesis and an increase in mitochondrial reactive oxygen species (mtROS). frontiersin.orgspandidos-publications.com

Furthermore, this compound modulates key proteins that bridge metabolism and apoptosis at the mitochondrial level. It upregulates the voltage-dependent anion channel 1 (VDAC1) while downregulating hexokinase-2 (HK2). spandidos-publications.com This action promotes the dissociation of HK2 from VDAC1 on the outer mitochondrial membrane, which in turn facilitates the translocation of the pro-apoptotic protein Bax to the mitochondria, ultimately triggering cell death. spandidos-publications.com In non-cancerous contexts, such as in porcine oocytes, this compound can have a protective effect, enhancing the expression of genes associated with mitochondrial biogenesis, including SIRT1 and PGC-1α, thereby improving mitochondrial function. researchgate.net

Glycolysis and the Warburg Effect

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. nih.gov this compound has been shown to counteract this metabolic adaptation in various cancer models. In non-small-cell lung cancer (NSCLC) cells, it inhibits aerobic glycolysis by downregulating the expression of key glycolytic enzymes, including glucose transporter 1 (GLUT1), pyruvate (B1213749) kinase M2 (PKM2), and lactate (B86563) dehydrogenase A (LDHA). nih.gov This leads to a measurable decrease in glucose uptake and lactate production by the cancer cells. nih.gov

The mechanism behind this glycolytic inhibition in NSCLC is linked to the STAT3/c-Myc signaling axis. This compound suppresses this pathway, which is known to be a critical regulator of the metabolic shift toward glycolysis in tumors. nih.gov Similarly, in HeLa cells, treatment with this compound resulted in a reduction of both basal and stimulated extracellular acidification rate (ECAR), a key indicator of glycolytic flux. spandidos-publications.comspandidos-publications.com

AMPK Signaling and Lipid Metabolism

The AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, is another significant target of this compound. capes.gov.br In 3T3-L1 adipocytes, this compound treatment leads to the activation of AMPK. capes.gov.br This activation is associated with anti-obesity effects and is linked to an increase in the expression of Carnitine Palmitoyltransferase 1 (CPT-1), a key enzyme in fatty acid oxidation. capes.gov.br Research suggests that reactive oxygen species (ROS) may act as an upstream signal for this Rh2-induced AMPK activation. capes.gov.brnih.gov

In addition to promoting fatty acid oxidation, this compound can also suppress lipid synthesis and storage. In cultured 3T3-L1 adipocytes, it dose-dependently reduces the expression of proteins involved in adipogenesis, such as fatty acid synthase (FAS), fatty acid binding protein 4 (FABP4), and the fat-packaging protein perilipin. researchgate.net These findings highlight a role for this compound in modulating lipid metabolism, primarily through the activation of the AMPK signaling pathway. nih.govcapes.gov.br

Research Findings on this compound and Energy Metabolism

Table 1: Effects of this compound on Glycolysis and Oxidative Phosphorylation This table summarizes the observed effects of this compound on the primary cellular energy production pathways in various cell models.

| Metabolic Pathway | Cell Model | Observed Effect | Key Findings | Citations |

| Oxidative Phosphorylation (OXPHOS) | HeLa (Cervical Cancer) | Inhibition | Decreased mitochondrial membrane potential; Inhibition of ETC Complexes I, III, and V; Reduced cellular ATP. | spandidos-publications.comspandidos-publications.com |

| Porcine Oocytes | Enhancement | Increased expression of mitochondrial biogenesis genes (SIRT1, PGC-1α); Rescued mitochondrial membrane potential. | researchgate.net | |

| Glycolysis (Warburg Effect) | Non-Small-Cell Lung Cancer (NSCLC) | Inhibition | Decreased glucose uptake and lactate production; Downregulation of GLUT1, PKM2, and LDHA. | nih.gov |

| HeLa (Cervical Cancer) | Inhibition | Reduced basal and stimulated extracellular acidification rate (ECAR). | spandidos-publications.comspandidos-publications.com | |

| Overall Energy Metabolism | Mouse Model (Chronic Fatigue) | Modulation | Attenuated increases in lactate, lactate dehydrogenase, and blood urea (B33335) nitrogen; Normalized glucose levels. | jkom.orgkoreascience.kr |

Table 2: Key Molecular Targets of this compound in Energy Metabolism This table details the specific molecular targets that are modulated by this compound to exert its effects on cellular energy metabolism.

| Molecular Target | Pathway/Process | Cell Model | Effect of this compound | Citations |

| AMPK | Energy Homeostasis / Lipid Metabolism | 3T3-L1 Adipocytes | Activation | capes.gov.br |

| ETC Complexes I, III, V | Oxidative Phosphorylation | HeLa Cells | Inhibition of activity | spandidos-publications.com |

| VDAC1 | Mitochondrial Apoptosis / Metabolism | HeLa Cells | Upregulation | spandidos-publications.com |

| HK2 | Glycolysis / Mitochondrial Apoptosis | HeLa Cells | Downregulation / Dissociation from VDAC1 | spandidos-publications.com |

| GLUT1, PKM2, LDHA | Glycolysis | NSCLC Cells | Downregulation | nih.gov |

| STAT3/c-Myc Axis | Regulation of Glycolysis | NSCLC Cells | Inhibition | nih.gov |

| CPT-1 | Fatty Acid Oxidation | 3T3-L1 Adipocytes | Induction | capes.gov.br |

| FAS, FABP4, Perilipin | Adipogenesis / Lipid Storage | 3T3-L1 Adipocytes | Downregulation | researchgate.net |

| SIRT1, PGC-1α | Mitochondrial Biogenesis | Porcine Oocytes | Upregulation | researchgate.net |

Structure Activity Relationship Sar of S Ginsenoside Rh2 and Its Derivatives

Impact of Stereoisomerism (20(S) vs. 20(R) Configuration) on Biological Activity

Ginsenoside Rh2 exists as two stereoisomers, 20(S)-Ginsenoside Rh2 and 20(R)-Ginsenoside Rh2, which differ in the spatial arrangement of the hydroxyl group at the C20 position. spandidos-publications.com This seemingly minor structural difference can lead to significant variations in their biological activities, particularly their anticancer effects. nih.gov

Numerous studies have demonstrated that the 20(S) configuration generally exhibits more potent anticancer activity compared to its 20(R) counterpart across various cancer cell lines. spandidos-publications.comnih.gov For instance, one study found that 20this compound was more effective at inhibiting the proliferation of human lung adenocarcinoma A549 cells than 20(R)-Ginsenoside Rh2. nih.gov Specifically, the half-maximal inhibitory concentration (IC50) values for 20(S)-G-Rh2 and 20(R)-G-Rh2 in A549 cells were reported to be 45.7 µM and 53.6 µM, respectively. spandidos-publications.com Another study on prostate cancer cells (LNCaP, PC3, and DU145) revealed that 25 µM of 20this compound significantly inhibited cell proliferation, whereas the same concentration of the 20(R) isomer had no effect. spandidos-publications.com

The stereochemistry at C20 is also a crucial determinant for the induction of apoptosis and autophagy in cancer cells. Research on HepG2 liver cancer cells showed that the 20(S)-epimers of both ginsenoside Rg3 and Rh2 were potent inducers of autophagy and apoptosis, while the 20(R)-epimers had minimal to no activity. jst.go.jp The difference in activity may be attributed to how the isomers interact with cellular membranes and specific protein targets. jst.go.jp The closer proximity of the C20 hydroxyl group to the C12 hydroxyl group in the 20(S) form might facilitate stronger interactions with biological targets. jst.go.jp

However, it is important to note that the superiority of the 20(S) isomer is not universal across all biological activities. For example, one study suggested that 20(R)-Ginsenoside Rh2 had a more significant inhibitory effect on non-small cell lung cancer (NSCLC) cell lines 95D and NCI-H460 compared to the 20(S) form. phcog.com Additionally, 20(R)-Ginsenoside Rh2 has been identified as a selective inhibitor of osteoclastogenesis without exhibiting cytotoxicity, a property not observed with the 20(S) isomer. chemfaces.com In studies on cardioprotection against hypoxia/reoxygenation injury, (20S)-Ginsenoside Rh2 was only slightly more effective than (20R)-Ginsenoside Rh2. nih.gov

These findings underscore the importance of the C20 stereochemistry in defining the pharmacological profile of Ginsenoside Rh2. The differential activities of the (S) and (R) isomers likely stem from their distinct abilities to bind to and modulate the function of specific cellular targets.

Table 1: Comparative Biological Activities of 20this compound and 20(R)-Ginsenoside Rh2

| Biological Activity | Cell Line/Model | Relative Potency | Reference |

|---|---|---|---|

| Anticancer (Proliferation Inhibition) | A549 (Lung Cancer) | 20(S) > 20(R) | spandidos-publications.com |

| Anticancer (Proliferation Inhibition) | LNCaP, PC3, DU145 (Prostate Cancer) | 20(S) showed significant inhibition, 20(R) showed no effect at the tested concentration. | spandidos-publications.com |

| Autophagy and Apoptosis Induction | HepG2 (Liver Cancer) | 20(S) > 20(R) | jst.go.jp |

| Anticancer (Proliferation Inhibition) | 95D, NCI-H460 (Non-Small Cell Lung Cancer) | 20(R) > 20(S) | phcog.com |

| Osteoclastogenesis Inhibition | In vitro model | 20(R) is a selective inhibitor, 20(S) is not. | chemfaces.com |

| Cardioprotection (Hypoxia/Reoxygenation) | H9c2 Cardiomyocytes | 20(S) is slightly more protective than 20(R). | nih.gov |

Influence of Glycosylation Patterns and Sugar Moieties

The number, type, and position of sugar moieties attached to the ginsenoside aglycone play a pivotal role in determining its biological activity. spandidos-publications.comspandidos-publications.com Generally, a decrease in the number of sugar residues is associated with an increase in anticancer activity. spandidos-publications.com

This compound, which has a single glucose molecule attached at the C3 position of the protopanaxadiol (B1677965) (PPD) aglycone, is considered one of the most active ginsenosides (B1230088). spandidos-publications.comnih.gov Ginsenosides with more sugar moieties, such as Rb1 (four sugars), often show little to no significant anti-proliferative effects. spandidos-publications.com The cytotoxic potency often follows the order of the aglycone (PPD) being the most potent, followed by ginsenosides with one sugar (like Rh2), and then those with multiple sugars. spandidos-publications.com This suggests that the sugar moiety can influence the molecule's polarity and its ability to cross cell membranes. spandidos-publications.com

The position of the sugar linkage is also critical. For instance, Ginsenoside Rh2, a protopanaxadiol (PPD) type with a glucose at C3, generally shows stronger anticancer effects than Ginsenoside Rh1, a protopanaxatriol (B1242838) (PPT) type with a glucose at C6. frontiersin.org This highlights that a sugar substitute at C-6 may reduce anticancer activity compared to linkages at C-3 or C-20. miloa.eu